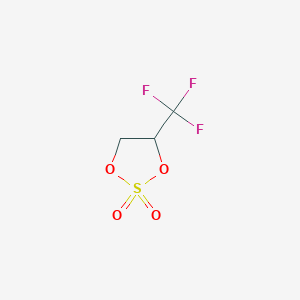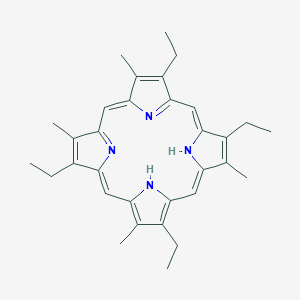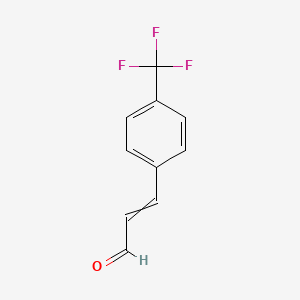
4-Trifluoromethylcinnamaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Trifluoromethylcinnamaldehyde is an organic compound characterized by the presence of a trifluoromethyl group attached to a cinnamaldehyde backbone. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications. The trifluoromethyl group imparts significant electron-withdrawing effects, enhancing the compound’s reactivity and stability.
准备方法
Synthetic Routes and Reaction Conditions: 4-Trifluoromethylcinnamaldehyde can be synthesized through several methods. One common approach involves the conversion of the corresponding cinnamic acid analogs into acid chlorides, followed by reduction with lithium tri-tert-butoxyaluminiumhydride . Another method includes the trifluoromethylation of cinnamaldehyde derivatives using Umemoto’s reagents .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of advanced catalysts and controlled environments to maintain the integrity of the trifluoromethyl group.
化学反应分析
Types of Reactions: 4-Trifluoromethylcinnamaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to alcohols or other reduced forms.
Substitution: The trifluoromethyl group can participate in substitution reactions, often facilitated by radical intermediates.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Radical initiators like azobisisobutyronitrile (AIBN) and metal catalysts are employed in substitution reactions.
Major Products: The major products formed from these reactions include trifluoromethylated alcohols, acids, and substituted derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
4-Trifluoromethylcinnamaldehyde has a wide range of applications in scientific research:
作用机制
The mechanism of action of 4-Trifluoromethylcinnamaldehyde involves its interaction with specific molecular targets and pathways. For instance, its ability to inhibit quorum sensing in bacteria is attributed to its interference with the DNA-binding ability of quorum sensing regulators like LuxR . In medicinal applications, it targets pain receptors such as TRPA1 and TRPV1, modulating their activity to provide analgesic effects .
相似化合物的比较
- 2,3,4,5,6-Pentafluorocinnamaldehyde
- 3-Trifluoromethylcinnamaldehyde
- 4-Trifluoromethylcinnamanilide
Comparison: 4-Trifluoromethylcinnamaldehyde is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. Compared to 2,3,4,5,6-pentafluorocinnamaldehyde, it has fewer fluorine atoms, resulting in different reactivity and stability profiles . The presence of the trifluoromethyl group at the para position in this compound also differentiates it from its meta-substituted analogs, affecting its chemical behavior and applications .
属性
IUPAC Name |
3-[4-(trifluoromethyl)phenyl]prop-2-enal |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3O/c11-10(12,13)9-5-3-8(4-6-9)2-1-7-14/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYCDCKWWJCPUNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzenesulfonamide, N-[(3-cyanophenyl)methylene]-4-methyl-](/img/structure/B15157205.png)
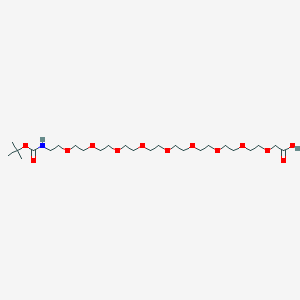
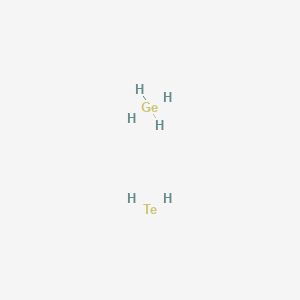
![[3,4-dihydroxy-5-(5-methyl-2,4-dioxo-3H-pyrimidin-1-yl)oxolan-2-yl]methoxyphosphonic acid](/img/structure/B15157228.png)

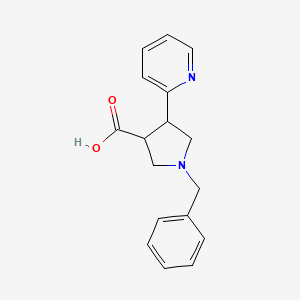

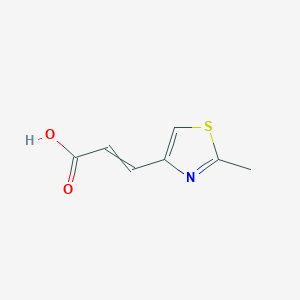
![but-2-enedioic acid;N-[2-(diethylamino)ethyl]-5-[(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide](/img/structure/B15157262.png)
![5-[1-(4-Chlorophenoxy)-2-phenylethenyl]-1-(2,4-dichlorobenzenesulfonyl)pyrazole](/img/structure/B15157265.png)
